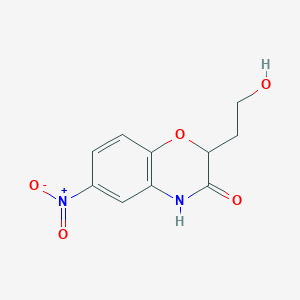

2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one is a derivative of the 1,4-benzoxazin-3(4H)-one family, which is known for its potential pharmacological properties. The presence of a hydroxyethyl group and a nitro group on the benzoxazinone core suggests that it may have unique physical, chemical, and biological characteristics that could be of interest in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 2H-1,4-benzoxazine derivatives has been explored through different methods. One approach involves the NHC-catalyzed cascade annulation reaction of o-vinylarylaldehydes with nitrosoarenes, leading to the formation of multifunctional 2,3-benzoxazin-4-ones . Another method includes the use of Hantzsch 1,4-dihydropyridine (HEH) and Pd/C as a catalyst to synthesize hydroxy-substituted 2H-1,4-benzoxazine derivatives from 1,2-epoxy-3-(2-nitroaryloxy)propanes . Additionally, a simple route for synthesizing 1,4-benzoxazin-3-(4H)-ones involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of Fe/acetic acid .

Molecular Structure Analysis

The molecular structure of 2H-1,4-benzoxazine derivatives can be modified at the 2 position to introduce various substituents, which affects the properties of the compounds. For instance, the introduction of a hydroxyl group can improve water solubility and prolong the duration of action . X-ray structural analysis of such derivatives has revealed that the nitrogen atom at the 4 position tends to adopt an sp2-like planar bond configuration, which could influence the reactivity and interaction of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 2H-1,4-benzoxazine derivatives is influenced by the functional groups attached to the core structure. For example, the introduction of a nitrato group can impart nitrate activity in addition to other functional properties, such as potassium channel-activating activity . The electron ionization mass spectrometric behavior of these derivatives has also been studied, showing distinct fragmentation patterns that can be used for their characterization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-1,4-benzoxazine derivatives are diverse and can be tailored by modifying the substituents on the core structure. The presence of a hydroxyethyl group and a nitro group in the compound of interest suggests that it may have specific solubility characteristics, reactivity, and possibly biological activity. The mass spectrometric investigation of similar derivatives has provided insights into their stability and fragmentation behavior, which are important for understanding their physical properties .

Aplicaciones Científicas De Investigación

Allelochemical Research and Agronomic Applications

2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one, a compound with a benzoxazinone skeleton, has been studied extensively in the field of phytochemistry. Compounds in this class, like DIBOA and DIMBOA, have been isolated from Poaceae family plants and demonstrate remarkable biological properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. These properties suggest potential agronomic utility, particularly in natural herbicide models. The synthesis and degradation dynamics of these compounds in agricultural systems are of high interest due to their ecological roles and potential agronomic applications (Macias et al., 2006), (Macias et al., 2009).

Synthesis and Chemical Applications

The synthesis of benzoxazine derivatives, including the 2-(2-Hydroxyethyl)-6-nitro variant, is an area of significant research. Methods have been developed for the synthesis of various benzoxazinone derivatives, focusing on high yield and scalability, potentially for various chemical and pharmaceutical applications. These methodologies include approaches like the chemoselective reduction of nitrophenols (Nakamura et al., 2003), (Sicker et al., 1994).

Antifungal Activity

Research has been conducted on the antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives, revealing moderate to good efficacy against various agricultural fungi. This suggests their potential use in the development of new antifungal agents for agricultural applications (Śmist et al., 2016).

Pharmaceutical Research

Compounds within the 2H-1,4-benzoxazin-3(4H)-one class have also been investigated for their pharmaceutical potential. Some derivatives have shown anxiolytic and anticonvulsant activities, indicating their possible utility in developing new medications (Masuoka et al., 1986). Additionally, their role in the synthesis of potassium channel activators and anti-inflammatory agents has been explored (Bano et al., 2015).

Environmental and Ecological Studies

The role of benzoxazinones in triazine resistance in plants and their potential application in addressing soil and water contamination issues have been examined. These studies provide insight into the environmental impact and ecological behavior of benzoxazinone-producing plants (Willett et al., 2016).

Mecanismo De Acción

Mode of Action

Given its structural features, it may interact with its targets through various mechanisms, potentially including hydrogen bonding or electrostatic interactions due to the presence of the hydroxyethyl group . .

Biochemical Pathways

The compound’s structure suggests it could potentially interfere with various biochemical processes, but without specific studies, it’s difficult to predict the exact pathways it might affect .

Pharmacokinetics

Given its structure, it might be expected to have reasonable solubility in both polar and non-polar environments, which could influence its absorption and distribution . .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Without specific studies on this compound, it’s difficult to predict exactly how these factors might influence its action .

Propiedades

IUPAC Name |

2-(2-hydroxyethyl)-6-nitro-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-4-3-9-10(14)11-7-5-6(12(15)16)1-2-8(7)17-9/h1-2,5,9,13H,3-4H2,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCMEEZSTSDRCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(O2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395784 |

Source

|

| Record name | 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

CAS RN |

191096-51-2 |

Source

|

| Record name | 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)